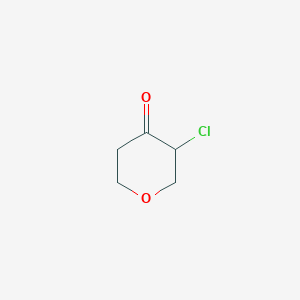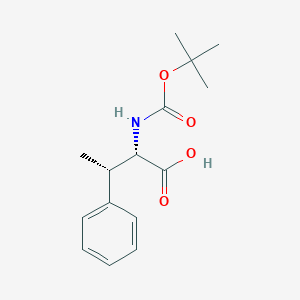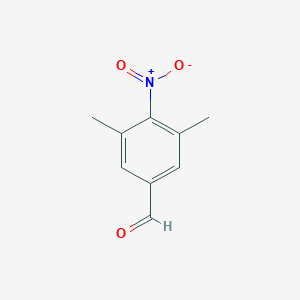
3-Chloro-tétrahydro-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-tetrahydro-pyran-4-one is a heterocyclic organic compound with the molecular formula C5H7ClO2. It is a white crystalline solid with a slightly bitter taste and is soluble in water and ethanol. This compound is notable for its unique pyran ring structure, which makes it a valuable intermediate in organic synthesis and various industrial applications .
Applications De Recherche Scientifique
3-Chloro-tetrahydro-pyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential biological activities, including antimicrobial and insecticidal properties.
Medicine: It is employed in the synthesis of compounds with potential therapeutic applications, such as antiviral and anticancer agents.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
Target of Action
Tetrahydro-4h-pyran-4-one, a closely related compound, has been reported to have potential biological activities, including antimicrobial and insecticidal properties
Mode of Action
It’s known that tetrahydro-4h-pyran-4-one exhibits reactivity towards nucleophiles and electrophiles, making it useful for functionalization and synthesis of organic compounds . The oxygen atom in the pyran ring acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions .
Biochemical Pathways
Tetrahydro-4h-pyran-4-one is a valuable building block for the construction of various oxacycles . It’s also used in the synthesis of various compounds using an atom-economic approach .
Result of Action
Tetrahydro-4h-pyran-4-one and its derivatives have shown anti-influenza virus activity, indicating their potential as candidates for antiviral drug development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-tetrahydro-pyran-4-one. For instance, tetrahydro-4H-pyran-4-one is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents . It’s also important to note that the compound is flammable .
Analyse Biochimique
Biochemical Properties
Tetrahydropyran derivatives are known to be involved in various biochemical reactions . They can undergo condensation reactions in the preparation of dipeptides and spiroimidazolones . They are also employed in Wittig reactions for the synthesis of Penicillins and in a ring of vitamin D3 .
Cellular Effects
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-tetrahydro-pyran-4-one is not well-understood. Tetrahydropyran derivatives are known to undergo various reactions. For example, they can undergo platinum-catalyzed hydroalkoxylation .
Temporal Effects in Laboratory Settings
It is known that the compound is a white solid .
Metabolic Pathways
Tetrahydropyran derivatives are known to be involved in various reactions, including the synthesis of dipeptides and spiroimidazolones .
Transport and Distribution
It is known that the compound is water-soluble and may spread in water systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-tetrahydro-pyran-4-one typically involves the reaction of aldehydes with 3-buten-1-ol in the presence of niobium (V) chloride, resulting in high yields under mild conditions . Another method involves the use of gallium (III) halides to obtain similar halogenated tetrahydropyrans . These methods are designed to ensure high yield and purity with simplified operations and mild reaction conditions .
Industrial Production Methods
Industrial production of 3-Chloro-tetrahydro-pyran-4-one often employs large-scale synthesis techniques that focus on optimizing yield and minimizing costs. The use of efficient catalysts and reaction conditions that can be easily scaled up is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-tetrahydro-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which are useful in various chemical syntheses.
Reduction: Reduction reactions can convert it into other useful intermediates for further chemical transformations.
Substitution: It can undergo substitution reactions, particularly with nucleophiles and electrophiles, to form a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrans and other heterocyclic compounds, which are valuable in organic synthesis and pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-4H-pyran-4-one: Similar in structure but lacks the chlorine atom, making it less reactive in certain chemical reactions.
2-Amino-4H-pyran-3-carbonitrile: Another heterocyclic compound with a different functional group, used in various pharmaceutical applications.
Uniqueness
3-Chloro-tetrahydro-pyran-4-one is unique due to its chlorine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives sets it apart from similar compounds .
Propriétés
IUPAC Name |
3-chlorooxan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAJPZAYADBSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447542 |
Source


|
| Record name | 3-Chlorooxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160427-98-5 |
Source


|
| Record name | 3-Chlorooxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)







![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)

![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)


![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)
